Bis(Tetramethylcyclopentadienyl)mangan(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the chemical formula C18H26Mn. It is a red solid that is used in various scientific and industrial applications. The compound consists of a manganese(II) ion sandwiched between two tetramethylcyclopentadienyl ligands, which provide stability and unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Bis(tetramethylcyclopentadienyl)manganese(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as thin films and coatings, due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with sodium tetramethylcyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield manganese(III) or manganese(IV) complexes, while reduction reactions can produce manganese(I) species .
Wirkmechanismus
The mechanism of action of bis(tetramethylcyclopentadienyl)manganese(II) involves its ability to interact with various molecular targets and pathways. The manganese(II) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The tetramethylcyclopentadienyl ligands provide stability and facilitate interactions with other molecules, enhancing the compound’s overall effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentamethylcyclopentadienyl)manganese(II): Similar in structure but with pentamethylcyclopentadienyl ligands.
Manganese(II) acetylacetonate: Another manganese(II) compound with different ligands.
Ferrocene: An iron-based compound with cyclopentadienyl ligands, often compared due to its similar structure
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity. The tetramethylcyclopentadienyl ligands offer enhanced stability and solubility compared to other similar compounds, making it particularly useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
101932-75-6 |
---|---|
Molekularformel |
C18H26Mn |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
InChI-Schlüssel |
FUUKHNRDHFIZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.